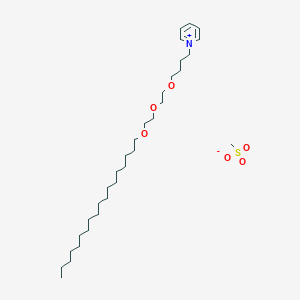![molecular formula C9H7BrN2O4S2 B054642 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-74-1](/img/structure/B54642.png)
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential applications in various fields. However, one of the limitations is that the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be to investigate the potential applications of the compound in drug development and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to explore its potential as a probe for studying protein-small molecule interactions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and antitumor properties and has been used as a probe to study protein-small molecule interactions. While there are some limitations to working with the compound, there are several future directions for research that could lead to new discoveries and potential applications.
Méthodes De Synthèse
The synthesis of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 7-bromo-2-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a probe to study the interaction of proteins with small molecules.
Propriétés
Numéro CAS |
114260-74-1 |
|---|---|
Formule moléculaire |
C9H7BrN2O4S2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7BrN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
VQYVIIJFWMCKBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



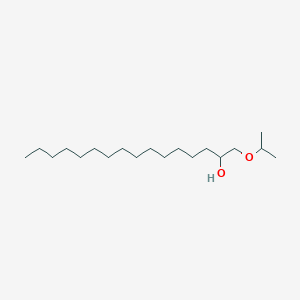
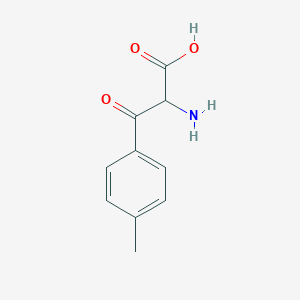
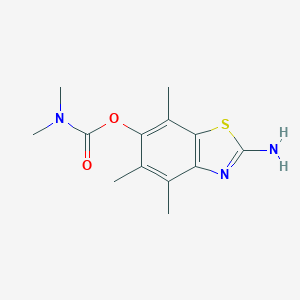
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

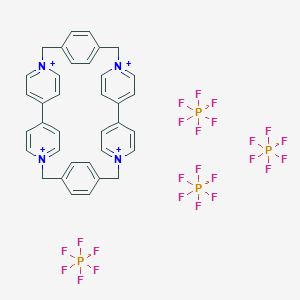
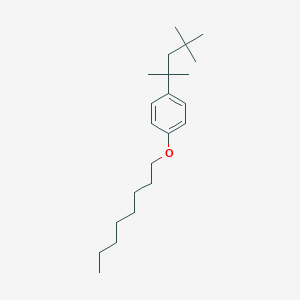
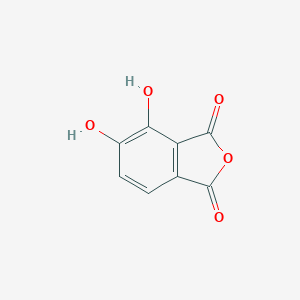
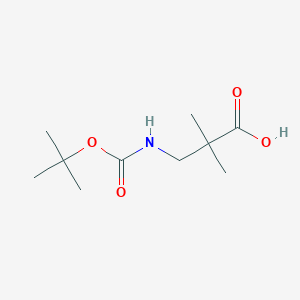
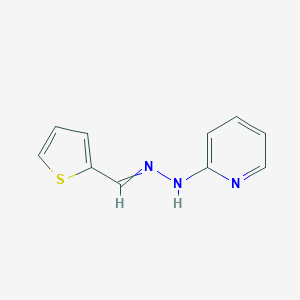
![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)


